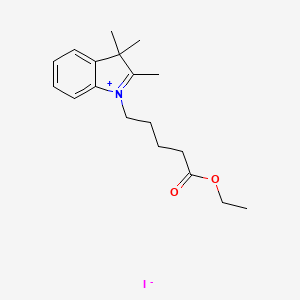
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a synthetic organic compound with the molecular formula C18H26INO2. It is known for its unique structure, which includes an indolium core substituted with an ethoxy-oxopentyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the following steps:
Formation of the Indolium Core: The indolium core can be synthesized through a series of reactions starting from indole or its derivatives. Common reagents used in this step include alkylating agents and oxidizing agents.
Introduction of the Ethoxy-Oxopentyl Side Chain: The ethoxy-oxopentyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the indolium core with an appropriate ethoxy-oxopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-(5-Propoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-(5-Butoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Uniqueness
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific ethoxy-oxopentyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
850789-09-2 |
|---|---|
Molecular Formula |
C18H26INO2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
ethyl 5-(2,3,3-trimethylindol-1-ium-1-yl)pentanoate;iodide |
InChI |
InChI=1S/C18H26NO2.HI/c1-5-21-17(20)12-8-9-13-19-14(2)18(3,4)15-10-6-7-11-16(15)19;/h6-7,10-11H,5,8-9,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FFXRDKOCKLFZHT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
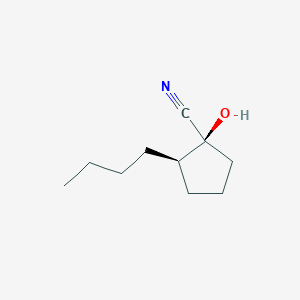
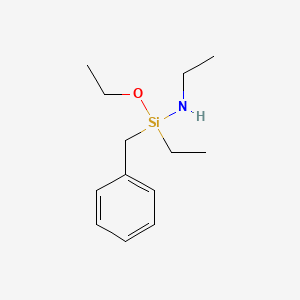
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)
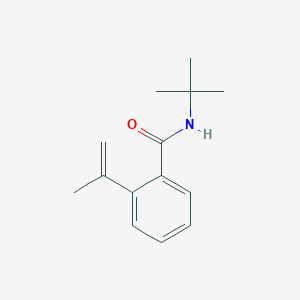
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
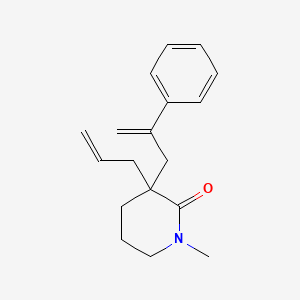
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)

